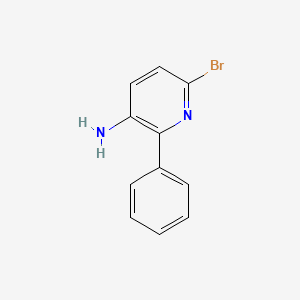

3-Amino-6-bromo-2-phenylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

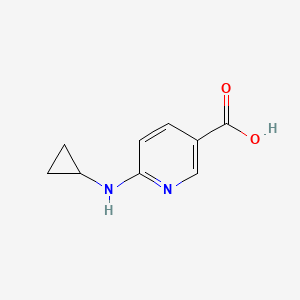

“3-Amino-6-bromo-2-phenylpyridine” is a chemical compound with the molecular formula C11H9BrN2. It has a molecular weight of 249.11 . This compound is used in research and development .

Synthesis Analysis

The synthesis of “3-Amino-6-bromo-2-phenylpyridine” could potentially involve palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials .Molecular Structure Analysis

The InChI code for “3-Amino-6-bromo-2-phenylpyridine” is 1S/C11H9BrN2/c12-10-7-6-9 (13)11 (14-10)8-4-2-1-3-5-8/h1-7H,13H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-6-bromo-2-phenylpyridine” are not mentioned in the search results, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules .Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Wissenschaftliche Forschungsanwendungen

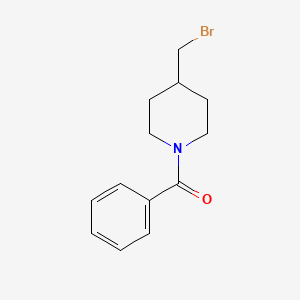

Drug Synthesis

“3-Amino-6-bromo-2-phenylpyridine” is used in the synthesis of various drugs . Its unique structure allows it to be a versatile building block in the creation of complex molecules often found in pharmaceuticals.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “3-Amino-6-bromo-2-phenylpyridine” can be used to study protein interactions, identify potential drug targets, and understand disease processes at the molecular level .

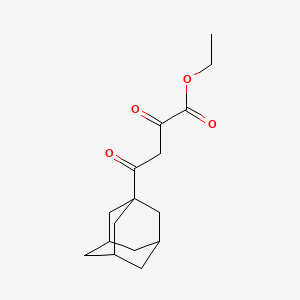

Organic Synthesis

“3-Amino-6-bromo-2-phenylpyridine” is used in organic synthesis. It can act as a building block in the synthesis of larger organic molecules. Its amino and bromo functional groups make it a versatile reagent that can undergo various chemical reactions.

Material Science

This compound is also used in material science. It can be used in the synthesis of new materials with potential applications in various industries, including electronics, energy, and healthcare.

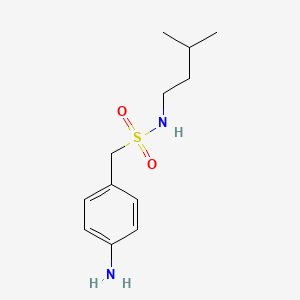

Catalysis

“3-Amino-6-bromo-2-phenylpyridine” can potentially be used in catalysis. The presence of the amino group can act as a coordination site for metals, making this compound a potential ligand in metal-catalyzed reactions.

Chemical Research

This compound is used in chemical research . Researchers can use it to study its properties, reactivity, and potential applications in various fields .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit p38α mitogen-activated protein kinase , a serine/threonine kinase that plays a crucial role in cellular processes such as inflammation and neurodegeneration .

Mode of Action

If it indeed targets p38α mitogen-activated protein kinase like its analogs, it likely binds to the kinase’s ATP-binding site, inhibiting its activity .

Biochemical Pathways

If it acts on p38α mitogen-activated protein kinase, it could impact pathways related to inflammation and neurodegeneration .

Result of Action

If it inhibits p38α mitogen-activated protein kinase, it could potentially reduce inflammation and protect against neurodegeneration .

Eigenschaften

IUPAC Name |

6-bromo-2-phenylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEFNQUBOFFXKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651727 |

Source

|

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912772-85-1 |

Source

|

| Record name | 6-Bromo-2-phenyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912772-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)

![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)